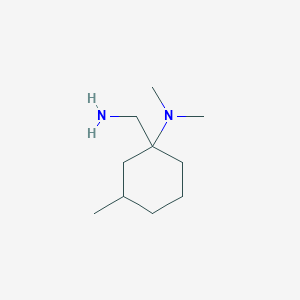

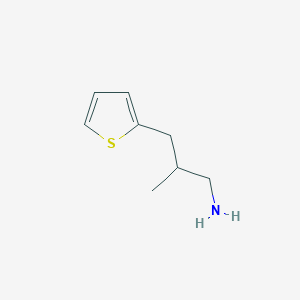

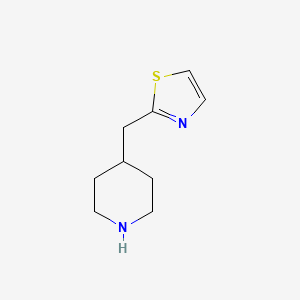

![molecular formula C12H10N2OS B3199827 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 1017156-27-2](/img/structure/B3199827.png)

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine

Vue d'ensemble

Description

“[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine” is a compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of significant research . For example, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine .Applications De Recherche Scientifique

Synthesis and Biological Activity

4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine and its derivatives have been synthesized and evaluated for various biological activities. One study focused on the synthesis of thiazolidinone derivatives using 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine as a key intermediate. These compounds were tested for their antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010). Another research synthesized imidazothiazole derivatives of benzofuran, exploring their antimicrobial properties (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).

Anticancer and Antiviral Potential

Novel benzofuran derivatives were synthesized and evaluated for their potential as anti-HIV-1, anticancer, and antimicrobial agents. This study highlighted the significance of benzofuran derivatives in developing new therapeutic agents (S. Rida et al., 2006). Another research synthesized quinoline derivatives containing benzofuran for their antiproliferative potential against cancer cells, demonstrating the potential of these compounds in cancer therapy (S. Santoshkumar et al., 2016).

Antimicrobial Applications

Various studies have synthesized and evaluated benzofuran derivatives for their antimicrobial activities. These include the synthesis of 1,3-thiazole derivatives (B. Narayana et al., 2006), benzofuran-pyrazole derivatives (B. F. Abdel-Wahab, H. Abdel‐Aziz, & Essam M. Ahmed, 2008), and novel antimicrobial agents derived from benzimidazole (B. Shankar et al., 2018).

Photophysical and Biomolecule Interactive Studies

Research into the photophysical properties and biomolecule interactions of benzofuran derivatives is also significant. For example, a study on hybrid benzo-2,1,3-thiadiazoles demonstrated their interaction with biomolecules and their photophysical properties (J. Neto et al., 2020).

Mécanisme D'action

Target of Action

Benzofuran derivatives have been reported to interact with various targets, such asTryptase alpha/beta-1 . Tryptase alpha/beta-1 is a protease enzyme that plays a crucial role in inflammatory responses.

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .

Biochemical Pathways

Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases . They also act as efficient enzyme inhibitors, such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor inhibitors .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This can also slow the growth of different tumor cells, including those that lead to liver and cervical cancer .

Propriétés

IUPAC Name |

[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPATYEYGEXMJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

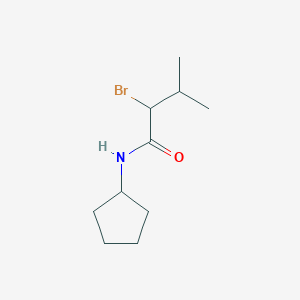

![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)

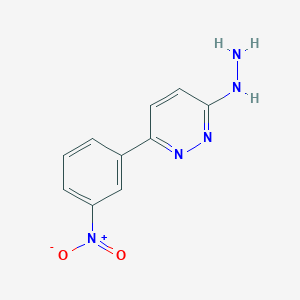

![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)

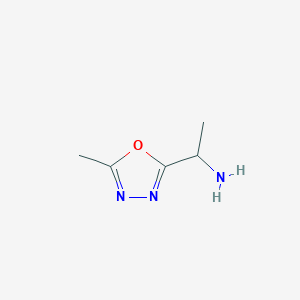

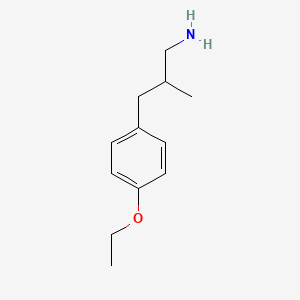

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)

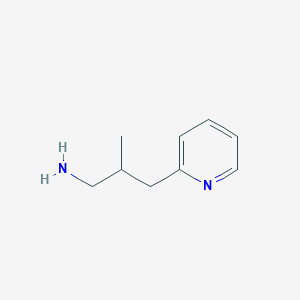

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)

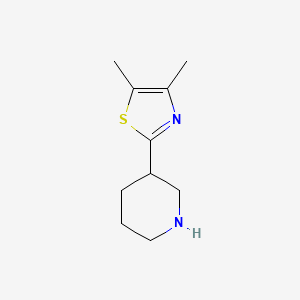

![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)